N-(2-Cyanoethyl)-N-formylglycine

Protected amino acids Peptide synthesis Physicochemical profiling

Standard monoprotected glycines force linear deprotection workflows, adding steps and limiting late-stage diversification. N-(2-Cyanoethyl)-N-formylglycine eliminates this constraint through orthogonal formyl and cyanoethyl groups on the same nitrogen. - Orthogonal lability: Acid-labile formyl and base-labile cyanoethyl enable fully sequential deprotection without cross-reactivity. - Built-in synthetic vector: The nitrile moiety serves as a latent acid, amine, or cycloaddition dipole, avoiding extra FGI steps. - Favorable physicochemical profile: XLogP3 -1.0, TPSA 81.4 Ų supports fragment library design for oral bioavailability. Available from stock in multi-gram quantities with full analytical documentation.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 104147-60-6
Cat. No. B035386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyanoethyl)-N-formylglycine
CAS104147-60-6
SynonymsGlycine, N-(2-cyanoethyl)-N-formyl- (9CI)
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)C=O)C#N
InChIInChI=1S/C6H8N2O3/c7-2-1-3-8(5-9)4-6(10)11/h5H,1,3-4H2,(H,10,11)
InChIKeyIYGOVYZPZKCSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyanoethyl)-N-formylglycine Overview


N-(2-Cyanoethyl)-N-formylglycine (CAS 104147-60-6) is a doubly protected glycine derivative bearing both an N-formyl and an N-(2-cyanoethyl) substituent on the alpha-amino acid backbone [1]. With a molecular formula of C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol, this compound is classified as a protected amino acid building block used in synthetic organic and medicinal chemistry [1]. Its structural novelty lies in the orthogonal reactivity of the formyl (amide-type protecting group) and the cyanoethyl (Michael acceptor-derived) functionalities, enabling sequential deprotection strategies and unique downstream transformations not possible with standard monoprotected glycine derivatives [2].

Why Standard Glycines Cannot Substitute


Standard monoprotected glycine derivatives (e.g., Boc-Gly-OH, Fmoc-Gly-OH, Cbz-Gly-OH, or simple N-formylglycine) lack the dual reactivity profile intrinsic to N-(2-Cyanoethyl)-N-formylglycine [1]. The presence of both an N-formyl and an N-(2-cyanoethyl) group on the same nitrogen atom creates a differentially protected secondary amine, where the formyl group can be cleaved under acidic or oxidative conditions while the cyanoethyl group is susceptible to base-mediated β-elimination [2]. This orthogonal lability is absent in monoprotected analogs. Furthermore, the cyanoethyl group is not a passive protecting group; its nitrile moiety can be directly exploited as a latent carboxylic acid or amine (via hydrolysis/reduction) or as a dipole in cycloaddition reactions, providing a synthetic vector that N-formylglycine, N-Boc-glycine, or N-Fmoc-glycine cannot offer [3]. Simple substitution with monoprotected glycines would forfeit this built-in functional handle and require additional synthetic steps to introduce equivalent reactivity.

Evidence vs. Closest Analogs


Computed Lipophilicity Profile

Computational property profiling reveals that N-(2-Cyanoethyl)-N-formylglycine exhibits a lower calculated lipophilicity (XLogP3-AA = -1.0) compared to N-formylglycine (XLogP3-AA = -0.9), a 51.6% increase in molecular weight (156.14 vs 103.08 g/mol), and a higher topological polar surface area (TPSA = 81.4 Ų vs 66.4 Ų) [1][2]. These differences alter solubility and membrane permeability predictions and provide a basis for selection in physicochemical property-driven design.

Protected amino acids Peptide synthesis Physicochemical profiling

Hydrogen Bond Donor-Acceptor Profile

The target compound presents one hydrogen bond donor (carboxylic acid O-H) and four hydrogen bond acceptors (amide C=O, acid C=O, nitrile N, amide N), compared to two donors and three acceptors for N-formylglycine [1][2]. The reduction in donor count from 2 to 1, coupled with an increase in acceptor count, fundamentally alters the hydrogen-bonding capacity and supramolecular synthon possibilities, directly affecting crystal packing and formulation stability.

Crystal engineering Solubility Supramolecular chemistry

Orthogonal Deprotection Advantage

Unlike Boc-Gly-OH (acid-labile, specific rotation [α]D ~ +/-, deprotection TFA/DCM) or Fmoc-Gly-OH (base-labile, deprotection 20% piperidine/DMF), N-(2-Cyanoethyl)-N-formylglycine possesses two chemically distinct removable groups on the same nitrogen [1]. The N-formyl group can be removed via acidic hydrolysis or oxidative cleavage, while the N-cyanoethyl group can be eliminated under mild basic conditions (β-elimination), offering a two-step orthogonal deprotection sequence that cannot be replicated by any standard single-protected glycine building block.

Orthogonal protection Peptide synthesis Solid-phase synthesis

Molecular Complexity Metrics

Quantitative molecular complexity metrics distinguish N-(2-Cyanoethyl)-N-formylglycine (heavy atom count = 11, rotatable bonds = 4, complexity score = 193) from N-formylglycine (heavy atom count = 7, rotatable bonds = 2, complexity score = 80.2) [1][2]. The target compound's 57% higher heavy atom count and 141% higher complexity score indicate a significantly more diverse chemical space and greater potential for generating structurally varied libraries compared to the simpler N-formylglycine scaffold.

Molecular complexity Diversity-oriented synthesis Lead generation

Recommended Application Scenarios


Orthogonal Peptide Building Blocks

When a synthetic route demands sequential deprotection of a single glycine nitrogen, N-(2-Cyanoethyl)-N-formylglycine is the preferred building block. Its dual protection allows for selective formyl removal under acidic conditions while leaving the base-labile cyanoethyl group intact for later-stage β-elimination, a capability not provided by any standard monoprotected glycine [1].

Fragment-Based Drug Discovery

For projects prioritizing low lipophilicity (XLogP3-AA = -1.0) and high TPSA (81.4 Ų), this compound offers a measurable advantage over N-formylglycine (XLogP3 = -0.9, TPSA 66.4 Ų). These properties are associated with improved aqueous solubility and reduced off-target binding, making it a superior choice for fragment libraries targeting oral bioavailability [2].

Cyanoethyl as a Synthetic Handle

The nitrile group in the cyanoethyl side chain serves as a versatile synthetic vector for heterocycle construction (e.g., tetrazole formation via click chemistry, thiazole synthesis via Hantzsch reaction) or conversion to carboxylic acids and amines. This built-in reactivity avoids the need for additional functional group interconversion steps, a significant advantage over N-formylglycine or N-Boc-glycine, which lack this functional handle [3].

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